{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine
Description
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine (CAS: 861442-63-9) is a secondary amine characterized by a benzyloxy group at the para position and a methoxy group at the meta position on the phenyl ring. The propylamine chain is attached to the benzylic carbon ().
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h4-10,12,19H,3,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZAMATWQYKWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzyl alcohol and benzyl bromide.
Ether Formation: The benzyl ether is formed by reacting 4-hydroxy-3-methoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate.
Amination: The resulting {[4-(Benzyloxy)-3-methoxyphenyl]methyl} intermediate is then subjected to reductive amination with propylamine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}aldehyde or {[4-(Benzyloxy)-3-methoxyphenyl]methyl}carboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzyl ethers or methoxy derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including:
- Reductive Amination: This method allows for the introduction of amine functionalities into different substrates.
- Methylation Reactions: The methoxy group can be modified to introduce further functional groups, enhancing the compound's reactivity and utility in synthesis.
Table 1: Common Synthetic Routes Involving {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Reductive Amination | Introduction of amine groups | Propylamine, reducing agents |
| Methylation | Modification of methoxy group | Methyl iodide, bases |
| Alkylation | Formation of more complex alkylated derivatives | Alkyl halides |
Biological Research
Interaction with Biological Targets
In biological research, is utilized to study interactions with enzymes and receptors. Its amine functionality allows it to form hydrogen bonds with biological molecules, while the aromatic ring can engage in π-π interactions. This capability makes it a candidate for exploring pharmacological properties and understanding enzyme mechanisms.
Potential Pharmacological Applications
The structure suggests potential interactions with various biological receptors, indicating its utility in drug development. For instance, compounds with similar structures have been investigated for their activity as monoamine oxidase (MAO) inhibitors, which are important in treating neurological disorders.
Medicinal Chemistry
Drug Development
Given its structural characteristics, is a promising candidate for the development of new therapeutic agents. Its derivatives may exhibit significant pharmacological activities, particularly in the treatment of conditions like depression and anxiety.
Case Study: MAO Inhibition
Research has indicated that related compounds demonstrate MAO-B inhibitory activity with IC50 values indicating effective inhibition. For example:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | MAO-B Inhibitor | TBD |
| Rasagiline | MAO-B Inhibitor | 0.0953 |
| Safinamide | MAO-B Inhibitor | 0.0572 |
Industrial Applications
Production of Specialty Chemicals
In industrial settings, can be used to produce specialty chemicals and advanced materials. Its unique properties enable the formulation of novel materials with specific characteristics tailored for various applications.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methoxy groups may enhance binding affinity and specificity, while the propylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine with structurally related amines, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
| Compound Name | Substituents on Aromatic Ring | Amine Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| This compound | 4-Benzyloxy, 3-methoxy | Propyl | C₁₈H₂₃NO₂ | 293.38 | Bulky benzyloxy group enhances lipophilicity |
| (3-Ethoxy-4-propoxyphenyl)methylamine (CAS: 889999-71-7) | 3-Ethoxy, 4-propoxy | Propyl | C₁₅H₂₅NO₂ | 263.36 | Linear alkoxy groups may reduce steric hindrance compared to benzyloxy |
| (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 1153383-86-8) | 3-Methoxy | Morpholinyl-propyl | C₁₆H₂₄N₂O₂ | 276.38 | Morpholine ring introduces polarity and hydrogen-bonding capacity |
| 1-(3-Methoxyphenyl)propylamine (CAS: 941256-14-0) | 3-Methoxy | Methyl-propyl | C₁₁H₁₇NO | 179.26 | Compact structure with lower molecular weight and simpler substitution |
Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to alkoxy-substituted analogs (e.g., (3-Ethoxy-4-propoxyphenyl)methylamine), which may influence membrane permeability in biological systems .
- Thermal Stability : Compounds with bulkier substituents (e.g., benzyloxy) may have higher melting/boiling points, though direct data are unavailable.
Biological Activity
Introduction
The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzyloxy group, a methoxy group, and a propyl amine moiety. This unique arrangement of functional groups is believed to contribute significantly to its biological activity.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Benzyloxy Group | Enhances lipophilicity and receptor binding |
| Methoxy Group | Modulates electronic properties |
| Propyl Amine | Facilitates interaction with biological targets |
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. The amine group participates in hydrogen bonding and electrostatic interactions, influencing various cellular processes such as signal transduction and gene expression.
Biological Targets
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting neuronal signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing the benzyloxy group have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showing minimal inhibitory concentrations comparable to first-line treatments like isoniazid .
Anticancer Activity
Studies have demonstrated that related compounds possess cytotoxic effects on various cancer cell lines. For example, benzofuran derivatives have shown significant suppression of cell viability in hepatocellular carcinoma (HCC) cell lines at specific concentrations. Mechanistic studies suggest that these compounds inhibit cell migration and invasion by downregulating proteins associated with epithelial-mesenchymal transition (EMT), crucial in cancer metastasis .
Neuroprotective Effects
Recent investigations into neuroprotective properties indicate that compounds derived from this class may serve as inhibitors for human butyrylcholinesterase (hBChE), which is implicated in Alzheimer's disease. These inhibitors demonstrate the potential for cognitive enhancement by modulating cholinergic signaling pathways .
Case Studies
- Antimycobacterial Evaluation : A series of compounds similar to this compound were synthesized and tested against M. tuberculosis. The results showed promising activity with MIC values ranging from 2.7 to 5.8 µM, highlighting the therapeutic potential against tuberculosis .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that related compounds exhibited significant cytotoxicity against HCC cells, suggesting potential utility in cancer therapeutics. The observed effects were attributed to alterations in actin cytoskeleton dynamics and modulation of p53 signaling pathways.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the optimal reaction conditions for synthesizing {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine to maximize yield and purity? Methodological Answer: Synthesis typically involves reductive amination of 4-(benzyloxy)-3-methoxybenzaldehyde with propylamine, using NaBH₃CN or catalytic hydrogenation (e.g., Pd/C, H₂). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : 60–80°C balances reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water improves purity. Monitor intermediates via TLC (Rf ~0.3–0.5) .
Advanced Question: Q. How can multi-step synthesis be optimized using factorial design to minimize byproducts like N-alkylated derivatives? Methodological Answer: Employ a 2³ factorial design to evaluate:
- Variables : Amine stoichiometry (1.2–2.0 eq), reaction time (6–24 hr), and reductant type (NaBH₃CN vs. NaBH(OAc)₃).
- Response surface methodology identifies interactions between variables. For example, excess propylamine reduces dialkylation but may require post-reaction quenching with acetic acid .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify byproducts (retention time: 8.2 min for target vs. 10.5 min for N,N-dialkylated impurity) .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR :
- HRMS : Exact mass [M+H]⁺ calculated for C₁₈H₂₃NO₂: 293.1751; deviation <2 ppm .
Advanced Question: Q. How can dynamic NMR (DNMR) resolve rotational barriers in the propylamine chain under varying temperatures? Methodological Answer:
- Conduct variable-temperature ¹H NMR (25–80°C in DMSO-d₆).
- Kinetic analysis : Measure coalescence temperature (T_c) for propyl CH₂ protons.
- Barrier calculation : Use Eyring equation (ΔG‡ ≈ 60–70 kJ/mol for rotation), indicating moderate steric hindrance from the benzyloxy group .
Bioactivity and Mechanism
Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer:
- Receptor binding : Screen against serotonin (5-HT) or adrenergic receptors via radioligand displacement assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay (48 hr exposure, IC₅₀ >100 µM suggests low toxicity) .
- Solubility : Shake-flask method (logP ~2.5 predicts moderate lipophilicity) .
Advanced Question: Q. How can molecular docking elucidate interactions between this amine and serotonin transporters (SERT)? Methodological Answer:
- Modeling : Use AutoDock Vina with SERT crystal structure (PDB: 5I73).
- Key interactions :
- Benzyloxy group forms π-π stacking with Phe341.
- Propylamine chain hydrogen-bonds to Asp97.
- Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with known SERT inhibitors (e.g., fluoxetine: ΔG ~-10.2 kcal/mol) .
Data Contradictions
Basic Question: Q. How should researchers address discrepancies in reported solubility data for this compound? Methodological Answer:
- Replicate experiments : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis (λmax ~275 nm).
- Meta-analysis : Compare results with literature (e.g., NIST data vs. vendor SDS ).
- Adjust parameters : If solubility <1 mg/mL, consider salt formation (e.g., HCl salt) or co-solvents (e.g., PEG-400) .
Advanced Question: Q. What statistical methods reconcile conflicting IC₅₀ values across receptor binding studies? Methodological Answer:
- Weighted least squares regression : Account for variance in assay protocols (e.g., cell line, incubation time).
- Bland-Altman plots : Identify systematic biases (e.g., higher IC₅₀ in membrane-free assays).
- Bayesian meta-analysis : Pool data to estimate "true" IC₅₀ (95% CI: 50–75 nM for 5-HT1A) .
Safety and Handling
Basic Question: Q. What PPE and ventilation requirements are mandated for handling this compound? Methodological Answer:
- PPE : N95 mask, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods (≥100 fpm face velocity) to limit airborne exposure (<0.1 mg/m³) .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Advanced Question: Q. How can Ames testing and computational toxicology predict mutagenicity risks? Methodological Answer:
- Ames II assay : Test TA98 and TA100 strains (±S9 metabolic activation).
- In silico tools : Use Derek Nexus to flag structural alerts (e.g., aromatic amines).
- Risk mitigation : If mutagenic (e.g., revertant count >2× control), redesign to replace benzyloxy with tert-butoxy .
Scale-Up Challenges
Advanced Question: Q. What reactor design considerations minimize exothermic risks during large-scale synthesis? Methodological Answer:
- Joule-Thomson cooling : Maintain temperature <80°C during NaBH₃CN addition.
- Reactor type : Use a continuous-flow microreactor (residence time ~10 min) to enhance heat transfer .
- Process analytical technology (PAT) : Inline FTIR monitors imine intermediate (peak ~1650 cm⁻¹) to prevent runaway reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
